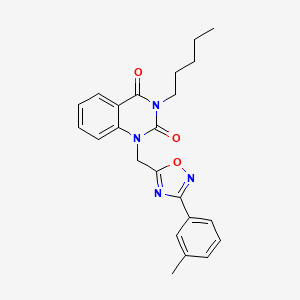
3-pentyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-pentyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound with significant potential in various scientific research fields. It features a quinazoline core, which is known for its biological activities, connected to a tolyl-substituted oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-pentyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves multiple steps:
Formation of the quinazoline core: Starting with an appropriate anthranilic acid derivative, it's cyclized to form the quinazoline structure under acidic conditions.
Oxadiazole ring introduction: This is achieved by reacting a suitable hydrazide with an m-tolyl-substituted acyl chloride under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Coupling: The final compound is obtained by coupling the oxadiazole intermediate with the quinazoline derivative using a nucleophilic substitution reaction in the presence of a suitable base.
Industrial Production Methods: Scaling up these synthetic steps for industrial production requires optimization:
Reagent Purity: Ensuring high purity of starting materials to maintain consistency and yield.
Reaction Conditions: Strict control over temperature, solvent, and reaction time.
Purification: Utilizing crystallization or chromatography techniques to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation at the quinazoline ring, and reduction at the oxadiazole moiety.
Substitution Reactions: Nucleophilic or electrophilic substitutions can occur on the aromatic rings, potentially introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Utilizing reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation with palladium on carbon.
Substitution: Using halogens or nitro groups with appropriate catalysts under reflux conditions.
Major Products Formed:
Oxidation products: Often result in ketones or carboxylic acids.
Reduction products: Typically form alcohols or amines.
Substitution products: Variously substituted quinazoline or oxadiazole derivatives.
Scientific Research Applications
3-pentyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is studied for its applications across several fields:
Chemistry:
Catalysis: Acting as a ligand in catalytic reactions.
Analytical chemistry: Used as a standard or reagent in various assays.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes like kinases.
Antimicrobial Activity: Exhibits bactericidal and fungicidal properties.
Medicine:
Anticancer Research: Studied for its potential to inhibit cancer cell growth.
Neuroprotection: Potential therapeutic effects in neurodegenerative diseases.
Industry:
Materials Science: Utilized in the synthesis of advanced polymers.
Agriculture: Possible application as a pesticide or growth regulator.
Mechanism of Action
Mechanism by which the compound exerts its effects: The compound interacts with specific molecular targets, such as enzymes or receptors, altering their activity. The quinazoline core often binds to the active site of enzymes, while the oxadiazole ring can participate in hydrogen bonding or hydrophobic interactions.
Molecular targets and pathways involved:
Kinase Inhibition: Interferes with kinase-mediated signaling pathways.
Receptor Binding: Modulates receptor-ligand interactions, impacting cell signaling.
Comparison with Similar Compounds
1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: Similar structure but different substitution pattern.
3-pentyl-1-(1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: Lacks the m-tolyl group.
3-pentyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline: Missing one ketone group.
Each similar compound has varying degrees of biological activity and stability, making 3-pentyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione unique in its applications and effectiveness.
Properties
IUPAC Name |
1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-3-4-7-13-26-22(28)18-11-5-6-12-19(18)27(23(26)29)15-20-24-21(25-30-20)17-10-8-9-16(2)14-17/h5-6,8-12,14H,3-4,7,13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTUTGKGJHSGLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
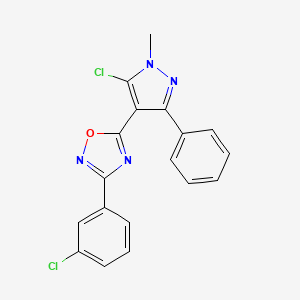
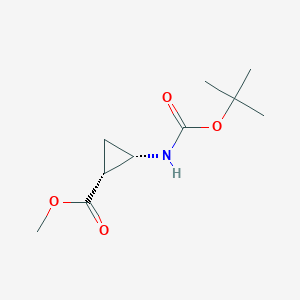
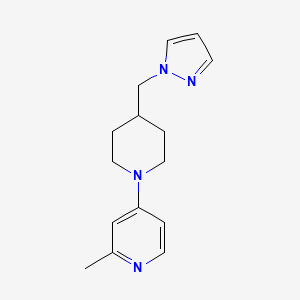
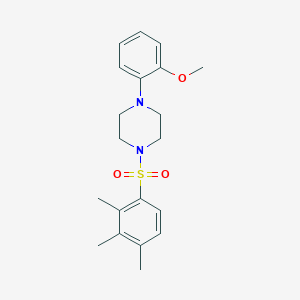
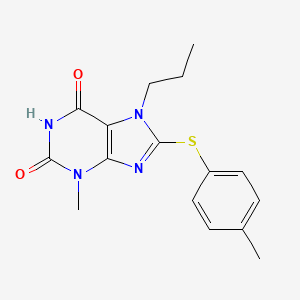
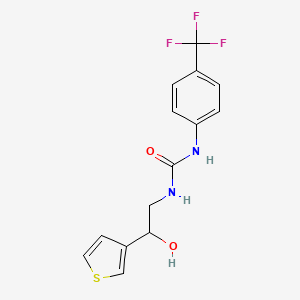
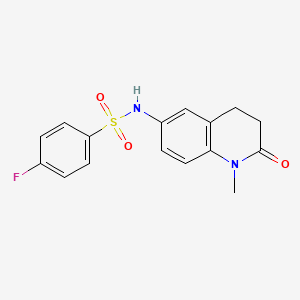

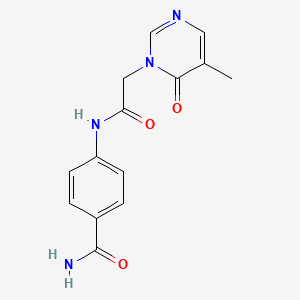
![4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2362742.png)
![N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2362744.png)
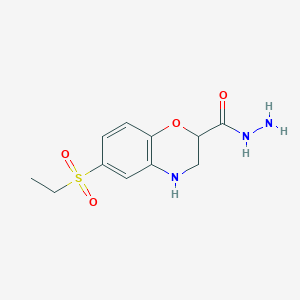
![2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B2362747.png)

